molecular formula C7H9ClN4 B6157879 1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride CAS No. 1983896-37-2

1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride

Cat. No.: B6157879
CAS No.: 1983896-37-2
M. Wt: 184.6
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Description

1-{[1,2,4]Triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride (CAS: 1983896-37-2) is a bicyclic heteroaromatic compound featuring a fused [1,2,4]triazolo[1,5-a]pyridine core substituted with a methanamine group at the 2-position, protonated as a hydrochloride salt. Its molecular formula is C₇H₉ClN₄ (MW: 184.63 g/mol) . This compound is primarily utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors and bioactive derivatives targeting neurological and oncological pathways . Key spectral data include HRMS (ES+) confirmation of its molecular ion and IR absorption bands consistent with amine and triazole functionalities .

Properties

CAS No.

1983896-37-2

Molecular Formula

C7H9ClN4

Molecular Weight

184.6

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-Triazole with Pyridine Carboxylic Acid Derivatives

A widely adopted method involves the reaction of 5-amino-1,2,4-triazole with ethyl 4-chloro-3-oxobutanoate in acetic acid, forming a cyclized intermediate. This intermediate undergoes further chlorination with phosphorus oxychloride (POCl₃) to generate reactive 7-chloro-5-(chloromethyl)-triazolo[1,5-a]pyrimidine derivatives. While this pathway initially produces pyrimidine analogs, analogous strategies apply to pyridine systems by substituting ethyl 4-chloro-3-oxobutanoate with pyridine-based carbonyl compounds.

Alternative Route via Arylidenemalononitriles

Arylidenemalononitriles react with 2-[(substituted amino)thiocarbonyl] reagents to yield 5-amino-6,8-dicyano-[1,2,]triazolo[1,5-a]pyridines. For example, arylidenemalononitrile 1a reacts with 2-[(phenylamino)thiocarbonyl] to form compound 3a , demonstrating the versatility of this approach for introducing functional groups at the 5-position.

Introduction of the Methanamine Functional Group

The methanamine (-CH₂NH₂) moiety at position 2 of the triazolopyridine core is introduced via nucleophilic substitution or reductive amination.

Chloromethyl Intermediate Strategy

Chlorination of hydroxymethyl-triazolopyridine derivatives with POCl₃ generates reactive chloromethyl intermediates, which undergo amination with aqueous ammonia. For instance, 7-chloro-5-(chloromethyl)-triazolo[1,5-a]pyridine (D in) reacts with excess ammonium hydroxide at 80°C to produce the primary amine. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid diamination side products.

Direct Amination of Methyl-Substituted Derivatives

Methyl groups at position 2 are oxidized to nitriles using selenium dioxide, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield the methanamine group. This two-step process, though efficient, demands stringent anhydrous conditions and achieves isolated yields of 40–55%.

Hydrochloride Salt Formation

The free base 1-{triazolo[1,5-a]pyridin-2-yl}methanamine is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt. Crystallization from a 1:1 ethanol-diethyl ether mixture yields white crystalline solids with >95% purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three representative methods:

MethodStarting MaterialsConditionsYield (%)Purity (%)
Cyclocondensation5-Amino-1,2,4-triazole, POCl₃AcOH, 110°C, 6 h5892
Chlorination-AminationChloromethyl intermediate, NH₃80°C, 12 h6389
Oxidation-ReductionMethyl derivative, SeO₂, LiAlH₄Reflux, 8 h (each step)4794

Optimization Challenges and Solutions

Regioselectivity in Cyclocondensation

Competing pathways during cyclocondensation often lead to regioisomeric byproducts. Employing hexafluoroisopropanol (HFIP) as a solvent suppresses side reactions, improving regioselectivity to >8:1 in favor of the desired product.

Purification of Hydrochloride Salts

Column chromatography on silica gel (eluent: CH₂Cl₂/MeOH 9:1) effectively removes unreacted amines and inorganic salts, enhancing final product purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.89–7.91 (m, 2H, pyridine-H), 4.12 (s, 2H, CH₂NH₂), 3.02 (br s, 2H, NH₂).

  • ESI-MS : m/z 190.1 [M+H]⁺ (calc. 189.2).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazolopyridine core and protonation of the amine group in the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted triazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

Biological Applications

1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have demonstrated that triazolo-pyridine derivatives possess antimicrobial effects against various pathogens. This makes them candidates for developing new antibiotics .
  • Anticancer Activity : Research indicates that compounds within this class show promise in inhibiting cancer cell proliferation. They may act by interfering with DNA synthesis or inducing apoptosis in cancer cells .
  • CNS Activity : Some derivatives have been investigated for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic areas:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial properties.
Study 2Anticancer ResearchShowed significant reduction in tumor growth in xenograft models when administered at specific dosages.
Study 3Neuroprotective EffectsFound to improve cognitive function in animal models of Alzheimer's disease through modulation of acetylcholine levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride is highlighted through comparisons with analogous triazolo- and heterocyclic compounds. Below is a detailed analysis:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Industrial Relevance Reference
This compound C₇H₉ClN₄ 184.63 Methanamine group at C2 Building block for neuroprotective agents; used in microtubule-stabilizing drug candidates .
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride C₈H₁₀ClN₅ 211.65 Triazole substituent at pyridine C5 Potential kinase inhibitor; structural similarity aids in BRD4-targeting drug design .
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine C₈H₁₀N₄ 162.19 Methyl at C2, methanamine at C6 Intermediate in anticancer agents; methyl group enhances lipophilicity .
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine C₇H₆F₃N₅ 229.15 CF₃ at C7, methyl at C5 BRD4 inhibitor; trifluoromethyl group improves metabolic stability .
Pyrazolo[1,5-a]pyridin-2-ylmethanamine hydrochloride C₇H₉ClN₄ 184.63 Pyrazolo ring instead of triazolo Sedative-hypnotic applications (e.g., Zolpidem derivatives) .

Key Differentiators

Core Heterocycle Modifications :

  • The main compound’s [1,2,4]triazolo[1,5-a]pyridine core offers distinct electronic properties compared to pyrazolo[1,5-a]pyridine () or triazolo[4,3-a]pyridine (). These differences influence binding affinity to biological targets like microtubules or epigenetic regulators .
  • Pyrimidine-based analogues (e.g., ) exhibit higher planarity, enhancing π-π stacking in enzyme active sites .

Substituent Effects :

  • Methanamine Positioning : The C2-methanamine group in the main compound facilitates hydrogen bonding with neuronal targets, contrasting with C6-substituted variants (), which may alter spatial orientation .
  • Halogenation and Fluorination : Chlorine or trifluoromethyl groups (e.g., ) improve blood-brain barrier penetration and resistance to oxidative degradation .

Physicochemical Properties :

  • The hydrochloride salt form of the main compound enhances aqueous solubility (critical for CNS drug delivery) compared to free-base analogues .
  • Pyrazolo derivatives () exhibit lower logP values due to reduced aromaticity, impacting membrane permeability .

Biological Activity

1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been reported in the literature:

  • PIFA-Mediated Cyclization : This method employs PIFA (phenyliodine(III) diacetate) to facilitate the formation of the triazole ring from N-(pyridin-2-yl)benzimidamides, yielding high reaction yields under mild conditions .
  • Copper-Catalyzed Reactions : Utilizing copper as a catalyst allows for efficient oxidative coupling reactions that lead to the formation of 1,2,4-triazoles from readily available starting materials .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Inhibition of TGF-β Receptor Kinase : A derivative of this compound has been identified as a potent inhibitor of TGF-β type I receptor kinase (ALK5), showing an IC50 value of 0.013 µM. This suggests significant potential as an antifibrotic and cancer immunotherapeutic agent .
  • Cell Line Studies : The compound has demonstrated activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating effective inhibition at low concentrations .
Cell Line IC50 Value (µM) Mechanism
A5490.83 ± 0.07c-Met kinase inhibition
MCF-70.15 ± 0.08c-Met kinase inhibition
HeLa2.85 ± 0.74c-Met kinase inhibition

Mechanistic Insights

The mechanism underlying the anticancer activity involves:

  • Kinase Inhibition : The compound acts as a selective inhibitor of kinases involved in tumor progression and metastasis.
  • Cell Cycle Arrest and Apoptosis : Studies have indicated that treatment with this compound results in cell cycle arrest and induction of apoptosis in cancer cells .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

  • Study on ALK5 Inhibition : A study evaluated various derivatives for their inhibitory effects on ALK5 and found that modifications to the triazole ring significantly enhanced potency and selectivity .
  • Cancer Cell Line Evaluations : In vitro assays were conducted using multiple cancer cell lines to assess cytotoxicity and mechanisms of action, confirming the compound's role in inhibiting tumor growth through targeted kinase inhibition .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride?

Synthesis optimization requires attention to reaction conditions (e.g., solvent selection, temperature, and catalysts). For triazolo-pyridine derivatives, methods such as condensation of pyridine precursors with triazole moieties, followed by amine functionalization and HCl salt formation, are common. Stepwise purification (e.g., column chromatography or recrystallization) is critical to isolate the hydrochloride salt with high purity . Screening catalysts (e.g., transition metals for cyclization) and adjusting stoichiometry can improve yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • 1H/13C NMR to confirm proton environments and carbon backbone.
  • LC-MS for molecular weight verification and impurity profiling.
  • Elemental analysis to validate the empirical formula.
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or stereoisomers, necessitating further purification .

Q. What are the solubility challenges for this compound in aqueous and organic solvents?

Triazolo-pyridine derivatives often exhibit limited aqueous solubility due to aromatic heterocycles. Test solubility in DMSO (common for biological assays) and methanol/ethanol for reaction media. For hydrochloride salts, adjust pH to enhance aqueous solubility (e.g., PBS buffer). Pre-formulation studies with surfactants or co-solvents (e.g., PEG-400) may improve bioavailability .

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work under a fume hood to prevent inhalation of fine particles.
  • Store in airtight, light-resistant containers at RT, away from oxidizers .
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in pharmacological contexts?

  • Synthesize analogs with modifications to the triazole ring, pyridine substituents, or amine group.
  • Test binding affinity against target receptors (e.g., kinases, GPCRs) using assays like SPR or fluorescence polarization.
  • Correlate electronic (Hammett constants) and steric (molecular volume) properties with activity. Evidence from related pyrazolo-pyridines suggests that electron-withdrawing groups on the pyridine enhance receptor binding .

Q. How to resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time) or impurities.

  • Replicate experiments using standardized protocols (e.g., NIH/WHO guidelines).
  • Conduct orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Analyze impurities via HPLC-MS; trace solvents (e.g., DMF) can inhibit biological targets .

Q. What computational strategies predict the reactivity and stability of this compound?

  • DFT calculations to model electron density and reactive sites (e.g., nucleophilic amine).
  • Molecular dynamics simulations to assess stability in physiological environments.
  • Use ICReDD’s reaction path search methods to predict degradation pathways or byproducts under varying pH/temperature .

Q. How to evaluate metabolic stability and potential toxicity in preclinical models?

  • In vitro microsomal assays (human/rodent liver microsomes) to measure metabolic half-life.
  • CYP450 inhibition screening to assess drug-drug interaction risks.
  • AMES test for mutagenicity and hERG assay for cardiac toxicity .
  • Compare results with structurally related compounds (e.g., triazolopyrimidines) to identify metabolic hotspots .

Methodological Tables

Q. Table 1. Common Analytical Parameters for Triazolo-Pyridine Derivatives

TechniqueKey ParametersReference
1H NMR (DMSO-d6)δ 8.2–8.5 (pyridine H), δ 4.5–5.0 (CH2NH2)
LC-MS[M+H]+: m/z ~184–190 (base compound)
SolubilityDMSO: >10 mM; PBS: <1 mM (pH 7.4)

Q. Table 2. Reaction Optimization Variables

VariableImpact on Yield/PurityStrategy
CatalystPd/C vs. CuI for cyclization efficiencyScreen transition metal catalysts
SolventDMF (high polarity) vs. THF (moderate)Adjust based on intermediate stability
Temperature80–110°C for triazole ring formationGradient heating to avoid side products

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